Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- typically involves the condensation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with o-phenylenediamine under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the product is isolated through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, chlorination, and condensation reactions, followed by purification steps to obtain the final product with high purity .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Reduction: Formation of 5-chloro-4-amino-2-(trifluoromethyl)benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of high-temperature proton exchange membrane fuel cells due to its thermal stability and proton conductivity
Mechanism of Action
The mechanism of action of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the desired biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
- Benzimidazole, 5-chloro-2-(trifluoromethyl)-
- Benzimidazole, 4-nitro-2-(trifluoromethyl)-
- Benzimidazole, 5-chloro-4-nitro-
Uniqueness: Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- is unique due to the presence of all three substituents (chloro, nitro, and trifluoromethyl) on the benzimidazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for various applications .
Biological Activity
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- , exploring its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- features a benzimidazole core with specific substitutions:
- 5-chloro : Enhances biological activity through electronic effects.
- 4-nitro : Imparts additional reactivity and potential for interaction with biological targets.
- 2-(trifluoromethyl) : Increases lipophilicity, aiding membrane penetration.
This unique combination of substituents contributes to its distinct electronic and steric properties, enhancing stability and binding affinity to various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives. For instance, compounds related to benzimidazole, including those with similar substituents, have shown significant activity against various pathogens:
Compound | Activity | MIC (µg/mL) |
---|---|---|
Benzimidazole Derivative A | Antibacterial against Staphylococcus aureus | 50 |
Benzimidazole Derivative B | Antifungal against Candida albicans | 250 |
Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- | Antimicrobial (preliminary studies) | Not specified |
Studies indicate that benzimidazole derivatives can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents. For example, the derivative exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent research highlights the anticancer properties of benzimidazole derivatives. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways. For example:
- Mechanism : Disruption of mitochondrial membrane potential leading to cytochrome c release and activation of caspases.
- Efficacy : Compounds have shown IC50 values in the low micromolar range against various cancer cell lines.
In a specific study, a related benzimidazole derivative demonstrated significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 0.31 μM . This underscores the potential for further development of these compounds in cancer therapy.
Enzyme Inhibition
Benzimidazole derivatives also exhibit enzyme inhibitory properties. They can act as inhibitors for various enzymes involved in critical biological processes. For instance:
- Target Enzymes : Kinases and other signaling pathway regulators.
- Inhibition Studies : Compounds have been evaluated for their ability to inhibit specific enzymes with promising results.
Case Studies
- Antimycobacterial Activity : A series of benzimidazole derivatives were evaluated for their activity against Mycobacterium tuberculosis. Compounds were tested using the MABA method, revealing promising hits with MIC values lower than those of standard treatments .
- Antiproliferative Studies : Research on benzimidazole derivatives indicated their potential as antiproliferative agents against breast cancer cell lines (e.g., MDA-MB-231). The best-performing compound exhibited significant inhibition at low concentrations .
- Vasorelaxant Activity : Some studies have explored the vasorelaxant effects of benzimidazole derivatives in ex vivo models. Compounds showed varying degrees of efficacy in relaxing vascular smooth muscle tissues .
Properties
CAS No. |
6609-39-8 |
---|---|
Molecular Formula |
C8H3ClF3N3O2 |
Molecular Weight |
265.57 g/mol |
IUPAC Name |
5-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |
InChI Key |
RGHCRDDIYJEAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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